4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with a triazole ring and a piperazine moiety.
Preparation Methods
The synthesis of 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the triazole ring:
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.
Ethoxypyridazine substitution:
Chemical Reactions Analysis
4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrimidine or triazole rings.
Condensation: This reaction is used to introduce the ethoxypyridazine group.
Scientific Research Applications
4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as a neuroprotective and anti-inflammatory agent, particularly in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Biological Research: The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in studying biochemical pathways.
Industrial Applications: Its unique chemical structure allows for its use in the synthesis of other complex molecules, which can be used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Neuroprotection: The compound inhibits the production of nitric oxide and tumor necrosis factor-α, reducing inflammation and neuronal damage.
Enzyme Inhibition: It acts as an acetylcholinesterase inhibitor, which helps in increasing the levels of acetylcholine in the brain, thereby improving cognitive functions.
Comparison with Similar Compounds
Similar compounds to 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine include:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but may differ in their specific molecular interactions and efficacy.
Indole Derivatives: These compounds have a different core structure but share similar biological activities, such as antiviral and anticancer properties.
Properties
IUPAC Name |
(6-ethoxypyridazin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9O2/c1-2-28-16-4-3-13(22-23-16)17(27)25-7-5-24(6-8-25)14-9-15(20-11-19-14)26-12-18-10-21-26/h3-4,9-12H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLZBMVAWOPYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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